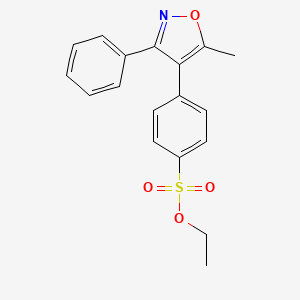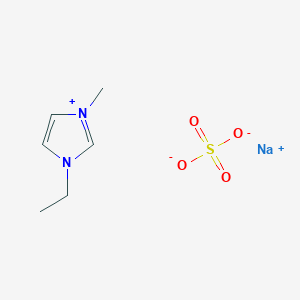![molecular formula C22H16ClI2N2+ B8234063 1-(4-iodophenyl)-4-[1-(4-iodophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;chloride](/img/structure/B8234063.png)
1-(4-iodophenyl)-4-[1-(4-iodophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bipyridinium, 1,1’-bis(4-iodophenyl)-, chloride (1:2) is a chemical compound with the molecular formula C22H16ClI2N2+. It is a white to pale yellow solid that is soluble in organic solvents but has low solubility in water. This compound belongs to the class of quaternary ammonium salts and is known for its toxicity. It is commonly used as a raw material in the production of insecticides and herbicides .
Méthodes De Préparation
The synthesis of 4,4’-Bipyridinium, 1,1’-bis(4-iodophenyl)-, chloride (1:2) typically involves chemical synthesis routes. One common method is the Sonogashira–Hagihara coupling reaction, which involves the coupling of 1,1’-bis(4-iodophenyl)-[4,4’-bipyridine]-1,1’-diium salts with tetrakis(4-ethynylphenyl)methane . The reaction conditions usually require a palladium catalyst and a base, such as triethylamine, under an inert atmosphere. The product is then purified through recrystallization or chromatography.
Analyse Des Réactions Chimiques
4,4’-Bipyridinium, 1,1’-bis(4-iodophenyl)-, chloride (1:2) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form bipyridinium derivatives.
Reduction: Reduction reactions can convert it into its corresponding bipyridine form.
Substitution: It can undergo nucleophilic substitution reactions, where the iodophenyl groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Applications De Recherche Scientifique
4,4’-Bipyridinium, 1,1’-bis(4-iodophenyl)-, chloride (1:2) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of metal-organic frameworks (MOFs) and other coordination compounds.
Biology: The compound is studied for its potential use in biological assays and as a probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its effects on various biological targets.
Mécanisme D'action
The mechanism of action of 4,4’-Bipyridinium, 1,1’-bis(4-iodophenyl)-, chloride (1:2) involves its interaction with cellular components. As a quaternary ammonium compound, it disrupts cell membranes and interferes with cellular processes. The molecular targets include enzymes and proteins involved in cellular respiration and metabolism. The compound’s toxicity is attributed to its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells .
Comparaison Avec Des Composés Similaires
4,4’-Bipyridinium, 1,1’-bis(4-iodophenyl)-, chloride (1:2) can be compared with other similar compounds, such as:
1,1’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium dichloride: This compound has similar structural features but different substituents, leading to variations in reactivity and applications.
1,1’-Bis(4-methoxyphenyl)-4,4’-bipyridinium chloride: This compound has methoxy groups instead of iodophenyl groups, affecting its solubility and chemical behavior. The uniqueness of 4,4’-Bipyridinium, 1,1’-bis(4-iodophenyl)-, chloride (1:2) lies in its specific iodophenyl substituents, which impart distinct chemical properties and reactivity.
Propriétés
IUPAC Name |
1-(4-iodophenyl)-4-[1-(4-iodophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16I2N2.ClH/c23-19-1-5-21(6-2-19)25-13-9-17(10-14-25)18-11-15-26(16-12-18)22-7-3-20(24)4-8-22;/h1-16H;1H/q+2;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIHPWXAKGRTGG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)I)I.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClI2N2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![trimethyl-(7-octyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane](/img/structure/B8234014.png)


![10,16-bis[4-(1-adamantyl)-2,6-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8234047.png)

![Methyl 2-[2-(bromomethyl)phenyl]-2-(methoxyimino)acetate](/img/structure/B8234055.png)
![(S)-33'-Bis(4-chlorophenyl)-[11'-binaphthalene]-22'-diol](/img/structure/B8234064.png)
![(R)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis(4-methoxyphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8234067.png)
